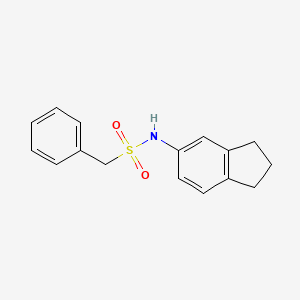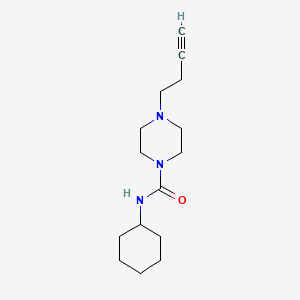![molecular formula C14H10ClN3OS B5291777 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5291777.png)
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 or Tofacitinib and is a Janus kinase (JAK) inhibitor.
Mecanismo De Acción
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide works by inhibiting the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide depend on the specific application and dosage. In general, this compound can reduce inflammation and suppress the immune response, which can be beneficial in treating autoimmune diseases and certain types of cancer. However, it can also have side effects such as increased risk of infection and liver toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its selectivity for JAK enzymes and its ability to reduce inflammation. However, it also has limitations such as its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide. One direction is to explore its potential as a treatment for other autoimmune diseases and inflammatory conditions. Another direction is to study its potential as an anti-cancer agent in combination with other therapies. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound.
Métodos De Síntesis
The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide is a complex process that involves several steps. The first step involves the preparation of 4-chloro-1H-pyrazole, which is then reacted with 4-bromoaniline to produce 4-(4-chloro-1H-pyrazol-1-yl)aniline. The next step involves the reaction of 4-(4-chloro-1H-pyrazol-1-yl)aniline with thiophene-2-carboxylic acid to produce N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and dermatology. In immunology, this compound has been used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In oncology, it has been studied for its potential as an anti-cancer agent. In dermatology, it has been used to treat conditions such as alopecia areata and vitiligo.
Propiedades
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-8-16-18(9-10)12-5-3-11(4-6-12)17-14(19)13-2-1-7-20-13/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIBPGFTVOIDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)

![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)

![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5291783.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)